molecular formula C13H22Cl2N2O B6142507 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride CAS No. 1052543-97-1

1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride

Cat. No.: B6142507
CAS No.: 1052543-97-1
M. Wt: 293.23 g/mol
InChI Key: UDVHTYGBZNYDPF-UHFFFAOYSA-N
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Description

1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a phenyl group, and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride typically involves a multi-step process. One common method starts with the Mannich reaction, where a primary amine, formaldehyde, and a ketone or aldehyde react to form a β-amino ketone. This intermediate is then subjected to a Michael addition reaction under mild conditions to introduce the morpholine ring . The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. High-performance liquid chromatography (HPLC) and other purification techniques are used to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride is unique due to its specific combination of a morpholine ring, phenyl group, and amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-morpholin-4-yl-1-phenylpropan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;;/h2-6,11,13H,7-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVHTYGBZNYDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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